

An In-depth Technical Guide to (3-bromophenyl)hydrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-bromophenyl)hydrazine

Cat. No.: B1328922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-bromophenyl)hydrazine**, a key reagent in organic synthesis, particularly in the construction of indole scaffolds. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its application in the Fischer indole synthesis.

Chemical Identity and Synonyms

The compound with the common name **(3-bromophenyl)hydrazine** is systematically named according to IUPAC nomenclature. It is also known by several other names in the literature and commercial sources.

Identifier	Name
IUPAC Name	(3-bromophenyl)hydrazine
Synonyms	3-Bromophenylhydrazine, Hydrazine, (3-bromophenyl)-

The hydrochloride salt of this compound is also commonly used and has the following identifiers:

Identifier	Name
IUPAC Name	(3-bromophenyl)hydrazine;hydrochloride
Synonyms	3-Bromophenylhydrazine hydrochloride, (m-Bromophenyl)hydrazine hydrochloride

Physicochemical Properties

A summary of the key physical and chemical properties of **(3-bromophenyl)hydrazine** and its hydrochloride salt are presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of **(3-bromophenyl)hydrazine**

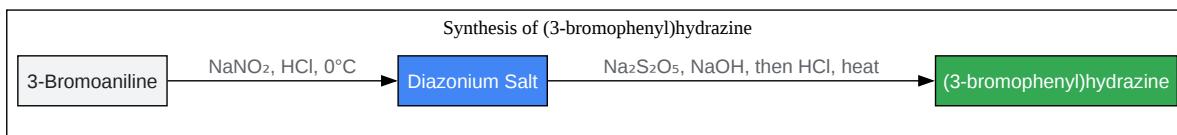
Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂	[1]
Molecular Weight	187.04 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	227-231 °C (decomposes) (for hydrochloride salt)	[2][3]
Solubility	Soluble in organic solvents like ethanol and acetone; limited solubility in water.	
CAS Number	40887-80-7	[1]

Table 2: Physicochemical Properties of **(3-bromophenyl)hydrazine** hydrochloride

Property	Value	Source
Molecular Formula	C ₆ H ₈ BrCIN ₂	[4] [5]
Molecular Weight	223.50 g/mol	[5]
CAS Number	27246-81-7	[4]

Experimental Protocols

Detailed experimental procedures for the synthesis of **(3-bromophenyl)hydrazine** and its subsequent use in the Fischer indole synthesis are provided below.


Synthesis of **(3-bromophenyl)hydrazine**

This protocol describes the synthesis of **(3-bromophenyl)hydrazine** from 3-bromoaniline via a diazotization reaction followed by reduction.

Experimental Procedure:

- **Diazotization:**
 - In a 500ml beaker, add 200ml of water and 57.5ml of 10N hydrochloric acid.
 - While stirring, add 34.6 grams of 3-bromoaniline.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add a solution of 15 grams of sodium nitrite in 30ml of water, maintaining the temperature at 6°C.
 - Adjust the pH of the system to 1-2.
 - Allow the reaction to proceed for 20 minutes, then filter the solution to remove any impurities, retaining the filtrate which contains the diazonium salt.[\[1\]](#)
- **Reduction:**

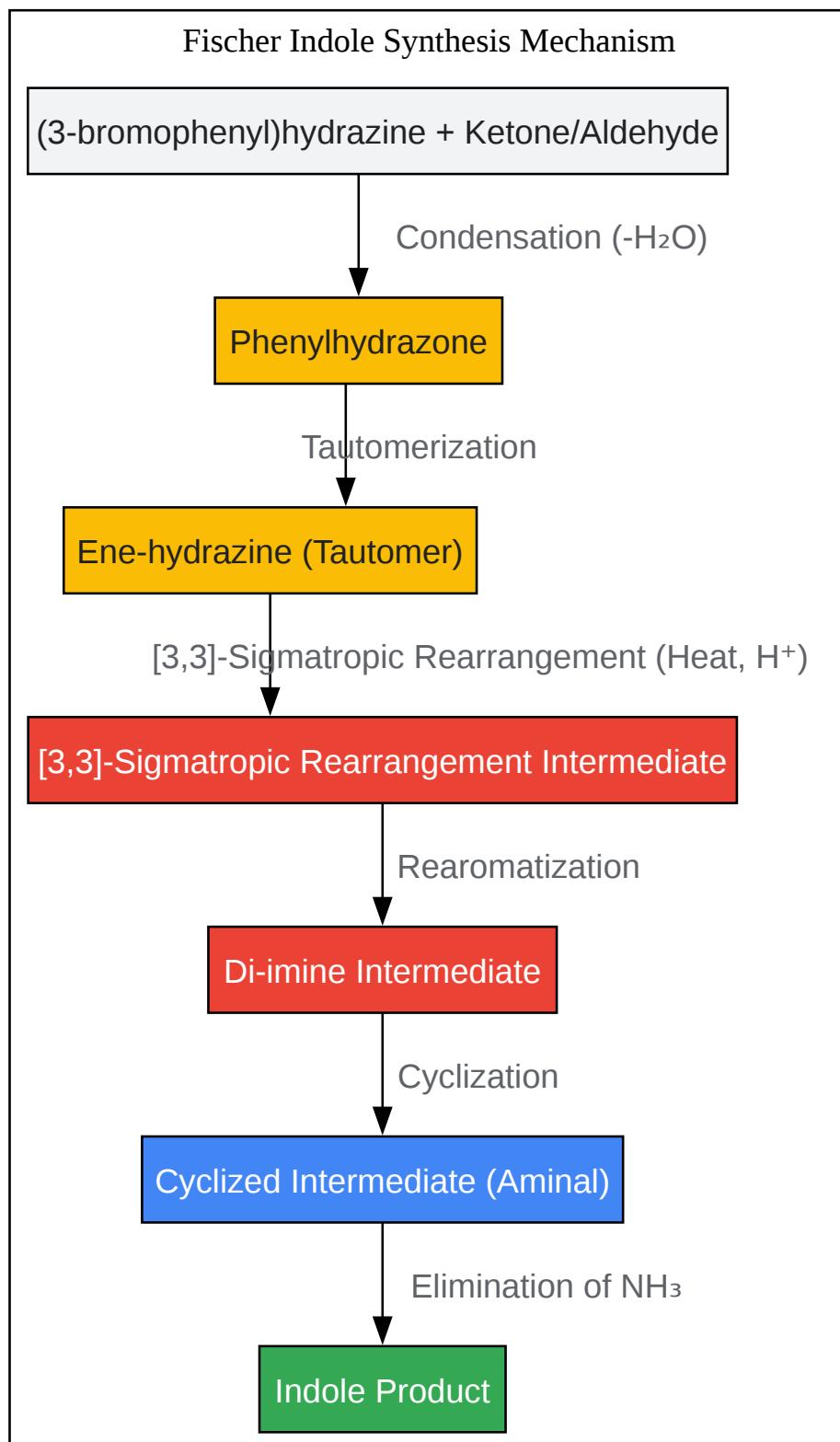
- In a 2000ml beaker, add 350ml of water and, with stirring, add 64 grams of sodium metabisulfite and 65 grams of sodium hydroxide.
 - After complete dissolution, cool the solution to 15°C.
 - Slowly add the previously prepared filtrate (diazonium salt solution). The pH of the solution should be around 7.
 - Stir the reaction mixture for 30 minutes at 15°C.[1]
- Hydrolysis and Isolation:
 - Heat the reaction mixture to 80°C with stirring.
 - Add 115ml of hydrochloric acid and continue heating to 97-100°C.
 - Maintain this temperature for 30 minutes.
 - Add 11 grams of activated carbon for decolorization and filter the hot solution.
 - Cool the filtrate to 8°C to crystallize the product.
 - Filter the crystals and dry them to obtain **(3-bromophenyl)hydrazine**. The purity of the product can be assessed by high-performance liquid chromatography (HPLC).[1]

[Click to download full resolution via product page](#)

Synthesis of **(3-bromophenyl)hydrazine**.

Fischer Indole Synthesis of 6-Bromo-2,3-dimethylindole

This protocol provides a representative example of the Fischer indole synthesis using **(3-bromophenyl)hydrazine** and butan-2-one to yield 6-bromo-2,3-dimethylindole. The Fischer indole synthesis is a versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.^[5]


Experimental Procedure:

- Hydrazone Formation:
 - In a round-bottom flask, dissolve **(3-bromophenyl)hydrazine** (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
 - Add butan-2-one (1.1 equivalents) to the solution.
 - Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by thin-layer chromatography (TLC).
- Indolization:
 - To the hydrazone mixture, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride ($ZnCl_2$), or a mixture of acetic acid and sulfuric acid.
 - Heat the reaction mixture to reflux (the temperature will depend on the solvent and catalyst used).
 - Maintain the reflux for several hours until the reaction is complete (as indicated by TLC).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
 - Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide solution.
 - Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-bromo-2,3-dimethylindole.

Reaction Mechanism: Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone.

[Click to download full resolution via product page](#)

Mechanism of the Fischer Indole Synthesis.

The reaction begins with the acid-catalyzed condensation of **(3-bromophenyl)hydrazine** with a carbonyl compound to form a phenylhydrazone.^[5] This is followed by tautomerization to the more reactive ene-hydrazine form.^[5] The key step is a^{[5][5]}-sigmatropic rearrangement, which is thermally or acid-promoted, leading to a di-imine intermediate.^[5] Subsequent cyclization and elimination of ammonia with rearomatization of the benzene ring affords the final indole product.^[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-bromophenyl)hydrazine: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1328922#iupac-name-and-synonyms-for-3-bromophenyl-hydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com